Predominant Metabolic Pathway Abundance: 7-OH-PPC Represents 33.4% of Administered Phenprocoumon Dose vs. 15.5% (6-OH) and 8.1% (4′-OH)
In a definitive human mass-balance study using pseudoracemic phenprocoumon with ¹⁴C tracer, 7-hydroxyphenprocoumon accounted for 33.4% of the total administered dose excreted, making it the single most abundant metabolite—more than double the 15.5% contribution of 6-hydroxyphenprocoumon and over four times the 8.1% contribution of 4′-hydroxyphenprocoumon [1]. Cumulatively, hydroxylated metabolites accounted for approximately 60% of recovered drug-related material, with 7-hydroxylation alone representing more than half of all metabolic clearance [1]. This dominance is consistent across the clinical pharmacokinetics literature, with the approximate metabolic partitioning cited as ~60% 7-OH, ~25% 6-OH, and ~15% 4′-OH phenprocoumon [2].
| Evidence Dimension | Fraction of administered phenprocoumon dose accounted for by each hydroxylated metabolite in humans |
|---|---|
| Target Compound Data | 33.4% of administered dose (7-hydroxyphenprocoumon) |
| Comparator Or Baseline | 15.5% (6-hydroxyphenprocoumon); 8.1% (4′-hydroxyphenprocoumon) |
| Quantified Difference | 2.2-fold higher than 6-OH; 4.1-fold higher than 4′-OH |
| Conditions | Single oral dose of pseudoracemic phenprocoumon in healthy human volunteer; urine and feces collected over 25 days; analysis by TLC, HPLC, and GC-MS with isotopic dilution quantification [1] |
Why This Matters
For any study requiring a phenprocoumon metabolite reference standard that represents the quantitatively dominant clearance pathway—such as population PK modeling, drug-drug interaction screening, or CYP2C9 phenotyping—7-hydroxyphenprocoumon is the only metabolite that captures the majority of phenprocoumon's metabolic fate; using 6-OH or 4′-OH would misrepresent metabolic clearance by factors of 2–4×.
- [1] Toon S, Heimark LD, Trager WF, O'Reilly RA. Metabolic fate of phenprocoumon in humans. J Pharm Sci. 1985 Oct;74(10):1037-40. doi: 10.1002/jps.2600741003. PMID: 4078699. View Source
- [2] Ufer M. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clin Pharmacokinet. 2005;44(12):1227-46. doi: 10.2165/00003088-200544120-00003. PMID: 16372822. View Source
